

# Acetone's classification as a volatile organic compound (VOC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Asatone

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## An In-depth Technical Guide to Acetone's Classification as a Volatile Organic Compound

For professionals in research, science, and drug development, understanding the regulatory landscape of chemical compounds is paramount. This guide provides a detailed examination of the classification of acetone as a Volatile Organic Compound (VOC) by the United States Environmental Protection Agency (EPA), focusing on the scientific basis for its exemption and the practical implications for its use.

## Defining Volatile Organic Compounds (VOCs)

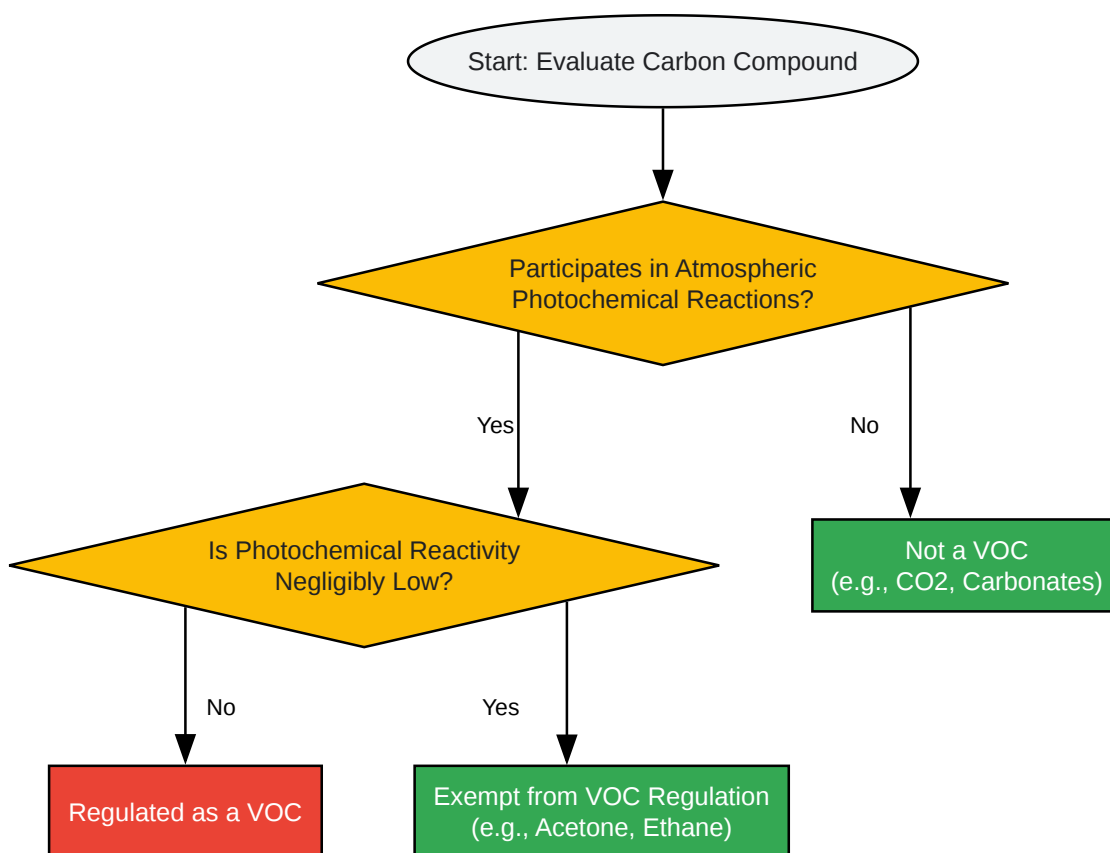
The U.S. EPA defines a VOC as "any compound of carbon, excluding carbon monoxide, carbon dioxide, carbonic acid, metallic carbides or carbonates, and ammonium carbonate, which participates in atmospheric photochemical reactions."<sup>[1][2]</sup> The primary concern with VOCs is their role as precursors in the formation of ground-level ozone, a major component of smog, which has adverse effects on human health and the environment.<sup>[3][4]</sup>

However, the EPA acknowledges that not all organic compounds have the same potential to form ozone.<sup>[1]</sup> Compounds determined to have "negligible photochemical reactivity" are exempted from the regulatory definition of a VOC.<sup>[1][2][3]</sup> This exemption is codified in Title 40, Section 51.100(s) of the Code of Federal Regulations (40 CFR 51.100(s)).<sup>[1][5][6]</sup>

## The Regulatory Journey of Acetone

Historically, acetone was regulated as a VOC. However, in 1995, the U.S. EPA removed acetone from its list of regulated VOCs.[7] This decision was based on a comprehensive review of its atmospheric reactivity. The petition for exemption argued that acetone's low reactivity would not significantly contribute to ozone formation and that its availability as a VOC-exempt solvent would encourage its use as a substitute for more photochemically reactive and often more hazardous solvents, such as certain hazardous air pollutants (HAPs).[7]

This regulatory change allows for the use of acetone in various applications, including as a solvent in paints, coatings, and pharmaceutical manufacturing, without being counted toward a facility's total VOC emissions.[8][9]



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*EPA Logic for VOC Classification.*

## The Scientific Basis for Exemption: Photochemical Reactivity

The determination of "negligible reactivity" is a scientific assessment based on a compound's behavior in the troposphere. The key factor is the rate at which a compound initiates the chemical reactions that lead to ozone formation. The benchmark compound used by the EPA for this comparison is ethane.<sup>[8]</sup> Any compound with reactivity similar to or less than ethane is considered for exemption.<sup>[8]</sup> Two primary metrics are used to quantify this reactivity.

### Hydroxyl Radical (OH) Reaction Rate Constant (kOH)

The dominant initial pathway for the atmospheric degradation of most VOCs is reaction with the hydroxyl (OH) radical. This highly reactive species, often called the "detergent of the atmosphere," initiates a cascade of reactions that can lead to ozone production. The rate at which a compound reacts with the OH radical is given by its reaction rate constant, kOH. A lower kOH value indicates a slower reaction, a longer atmospheric lifetime, and consequently, a lower potential to contribute to rapid ozone formation.

### Maximum Incremental Reactivity (MIR)

The MIR scale is a more comprehensive measure of a compound's ozone-forming potential.<sup>[10]</sup> It is derived from computer-based atmospheric models that simulate the chemistry of smog formation under conditions where ozone levels are most sensitive to changes in VOC emissions.<sup>[11][12]</sup> The MIR value represents the maximum amount of ozone formed per unit mass of the organic compound added to the system, typically expressed in grams of ozone per gram of VOC ( $\text{g O}_3 / \text{g VOC}$ ).<sup>[10]</sup>

## Quantitative Data and Physicochemical Properties

The data below illustrates why acetone is considered negligibly reactive compared to ethane (the benchmark) and other common, regulated solvents like toluene and xylene.

Table 1: Photochemical Reactivity Data of Acetone and Other Selected Compounds

Compound	CAS Number	OH Rate Constant (kOH) at 298 K (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Maximum Incremental Reactivity (MIR)(g O <sub>3</sub> / g VOC)	EPA VOC Status
Methane	74-82-8	6.4 x 10 <sup>-15</sup>	0.014[13]	Exempt
Ethane	74-84-0	2.5 x 10 <sup>-13</sup>	0.28[13]	Exempt (Benchmark)
Acetone	67-64-1	2.2 x 10 <sup>-13</sup>	0.43[9]	Exempt
Toluene	108-88-3	5.6 x 10 <sup>-12</sup>	3.97[9]	Regulated
m-Xylene	108-38-3	2.3 x 10 <sup>-11</sup>	7.37 (for mixed xylenes)[9]	Regulated

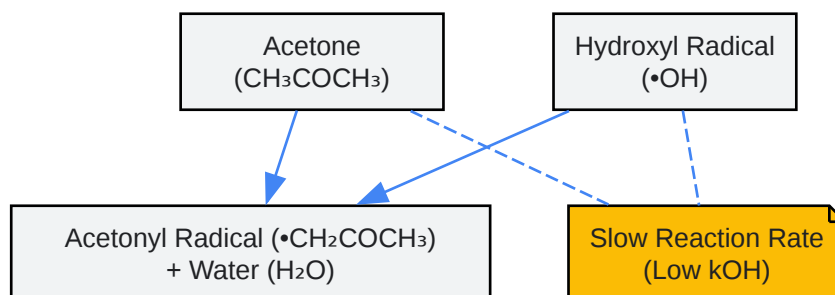
Note: kOH values are representative values from scientific literature. Small variations exist between different experimental studies.

Table 2: Relevant Physicochemical Properties of Acetone

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O
Molar Mass	58.08 g/mol
Boiling Point	56.2 °C[14]
Vapor Pressure	233 hPa (175 mm Hg) at 20 °C[14]
Flash Point	-20 °C (-4 °F) (closed cup)[14]
Water Solubility	Miscible[15]
Auto-ignition Temperature	465 °C (869 °F)[15]

## Atmospheric Chemistry of Acetone

The primary atmospheric fate of acetone is its reaction with the OH radical. This reaction proceeds primarily through hydrogen abstraction to form an acetonyl radical and water.<sup>[16]</sup> This initial step is significantly slower than the corresponding reactions for more reactive VOCs.



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*Primary Atmospheric Reaction of Acetone.*

## Experimental Protocols

The determination of reactivity parameters is based on established experimental and modeling techniques.

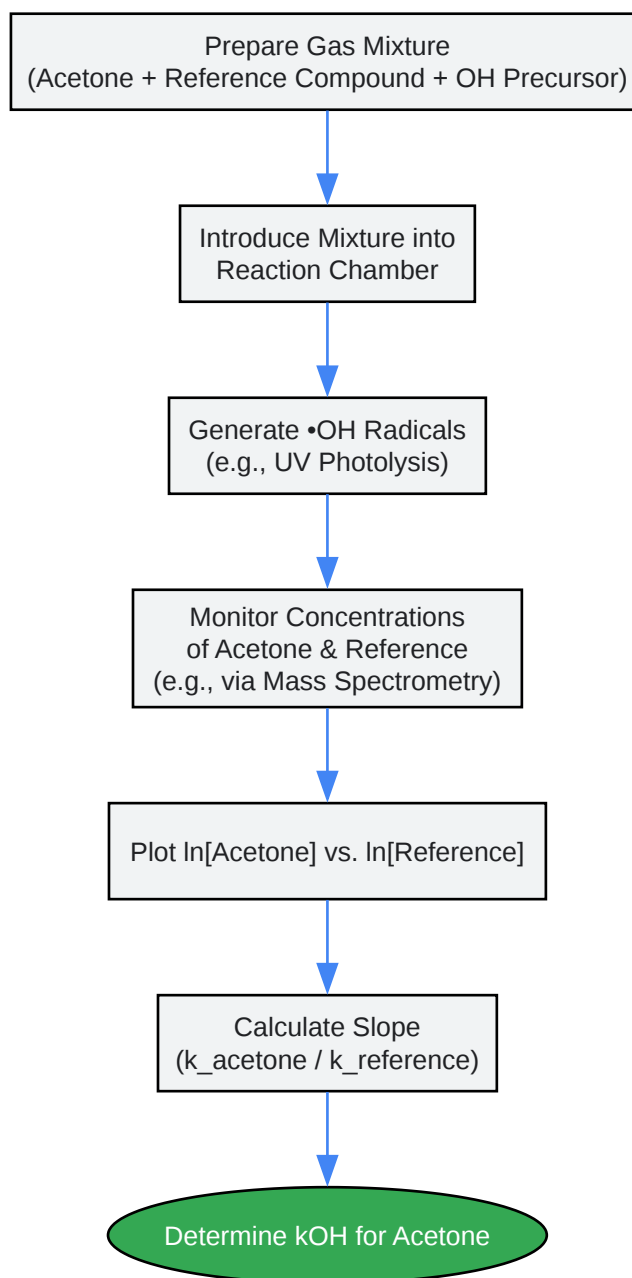
### Protocol for Determining $k_{\text{OH}}$ via the Relative Rate Method

The relative rate method is a common experimental technique for determining the OH reaction rate constant ( $k_{\text{OH}}$ ) for a test compound.<sup>[17]</sup>

- **Mixture Preparation:** A gas mixture containing the test compound (acetone), a reference compound with a well-known  $k_{\text{OH}}$  (e.g., cyclohexane), and an OH radical precursor (e.g.,  $\text{H}_2\text{O}_2$  or methyl nitrite) is prepared in a reaction chamber (smog chamber or flow tube) with a buffer gas like air or nitrogen.
- **OH Radical Generation:** OH radicals are generated within the chamber, typically through photolysis of the precursor using UV lamps.
- **Concentration Monitoring:** The concentrations of the test compound and the reference compound are monitored simultaneously over time as they are consumed by the OH

radicals. High-precision analytical instruments such as Gas Chromatography (GC) or Mass Spectrometry are used for this purpose.<sup>[17]</sup>

- **Data Analysis:** The rate of loss for each compound is proportional to its kOH. By plotting the natural logarithm of the test compound's concentration against the natural logarithm of the reference compound's concentration, a straight line is obtained. The slope of this line is the ratio of the two rate constants ( $k_{\text{acetone}} / k_{\text{reference}}$ ).
- **Calculation:** Since the kOH of the reference compound is known, the kOH for acetone can be calculated directly.



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*Workflow for Relative Rate Measurement of  $k_{OH}$ .*

## Protocol for Determining Maximum Incremental Reactivity (MIR)

MIR values are not measured directly in a lab but are calculated using sophisticated atmospheric chemistry models.

- **Model Selection:** An established photochemical mechanism and model, such as the Statewide Air Pollution Research Center (SAPRC) model, is used.[\[11\]](#) This model contains a detailed representation of hundreds of chemical reactions that occur in the atmosphere.
- **Scenario Definition:** A "base case" scenario is run. This scenario simulates a full day of atmospheric chemistry under specific conditions (e.g., sunlight intensity, temperature, initial concentrations of pollutants) that are designed to be highly sensitive to VOC emissions.[\[11\]](#) [\[12\]](#) These are referred to as "NOx-adjusted" conditions.
- **Perturbation Analysis:** The model is run a second time with a small amount of the test compound (acetone) added to the initial emissions.
- **Ozone Impact Calculation:** The difference in the maximum ozone concentration between the "base case" run and the "perturbation" run is calculated.
- **MIR Value Derivation:** The MIR value is the change in ozone concentration divided by the mass of the added test compound, normalized to represent the maximum potential impact. This process is repeated across multiple atmospheric scenarios to derive a robust MIR value.[\[12\]](#)

## Conclusion: Implications for Researchers and Industry

The exemption of acetone from the EPA's VOC definition is a data-driven regulatory decision based on its negligible photochemical reactivity, as quantified by its low OH radical reaction rate constant and Maximum Incremental Reactivity value. For researchers, scientists, and drug development professionals, this classification has significant benefits:

- **Formulation Flexibility:** Acetone can be used as a solvent in formulations without contributing to regulated VOC limits, allowing for greater latitude in product development.[\[9\]](#)
- **Substitution for HAPs:** It serves as a viable, less reactive substitute for more hazardous or more stringently regulated solvents.[\[7\]](#)
- **Reduced Regulatory Burden:** Using an exempt solvent simplifies compliance with the Clean Air Act regulations concerning ozone precursors.

Understanding the scientific principles and regulatory history behind acetone's VOC-exempt status enables informed decision-making in chemical selection, process design, and environmental compliance within the pharmaceutical and chemical industries.

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- To cite this document: BenchChem. [Acetone's classification as a volatile organic compound (VOC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581699#acetone-s-classification-as-a-volatile-organic-compound-voc]

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